![molecular formula C17H13Cl2FN4S B4618818 N-(3,4-dichlorophenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4618818.png)
N-(3,4-dichlorophenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea
Overview
Description
Synthesis Analysis
Thiourea derivatives, including N-(3,4-dichlorophenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea, are typically synthesized through the reaction of isothiocyanates with amines in the presence of suitable catalysts. The synthesis process involves multiple steps, including cyclization, formylation, oxidation, and acylation, to introduce the desired functional groups and molecular architecture. The final step often involves the reaction of an isothiocyanate with a corresponding amine to form the thiourea linkage (Wu et al., 2012).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is characterized by the presence of the thiourea group, which significantly influences the compound's chemical behavior and interactions. Structural characterization is typically performed using techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy. These techniques provide detailed information on the compound's crystal structure, molecular conformation, and intramolecular interactions, such as hydrogen bonding (Mansuroğlu et al., 2009).
Chemical Reactions and Properties
Thiourea derivatives participate in various chemical reactions, leveraging the reactivity of the thiourea moiety. These compounds are known to undergo nucleophilic addition reactions, cyclization, and substitution reactions, which can be utilized to synthesize a wide range of heterocyclic compounds. The presence of substituents on the phenyl rings and the thiourea nitrogen atoms can significantly affect the compound's reactivity and the outcome of these reactions (Hammam et al., 2005).
Physical Properties Analysis
The physical properties of N-(3,4-dichlorophenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea, such as solubility, melting point, and crystallinity, are influenced by its molecular structure and the nature of its substituents. These properties are crucial for determining the compound's suitability for various applications, including its use in pharmaceutical formulations and material science applications.
Chemical Properties Analysis
The chemical properties of thiourea derivatives are largely defined by the thiourea group, which imparts nucleophilicity, acidity, and the ability to form hydrogen bonds. These properties enable thiourea derivatives to act as ligands in coordination chemistry, catalysts in organic synthesis, and inhibitors in medicinal chemistry. The electronic effects of the substituents on the phenyl rings further modulate these chemical properties, offering a pathway to tailor the compound's behavior for specific applications (Koca et al., 2013).
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of various thiourea derivatives, including those with N-(3,4-dichlorophenyl) and fluorobenzyl groups, have been successfully achieved. These compounds have been analyzed using spectroscopic techniques such as IR, 1H and 13C NMR, and in some cases, single crystal X-ray diffraction, highlighting their structural properties and the presence of significant stretching vibrations related to their functional groups (Yusof et al., 2010).
Biological Activities and Applications
A study on the synthesis and in vitro antitumor evaluation of some indeno[1,2-c]pyrazol(in)es substituted with sulfonamide, sulfonylurea(-thiourea) pharmacophores, and some derived thiazole ring systems has been conducted. The compounds showed promising broad-spectrum antitumor activity against most of the tested subpanel tumor cell lines, indicating the potential of these thiourea derivatives as anticancer agents (Rostom, 2006).
Thiourea derivatives have also been evaluated for their antimicrobial activities, with certain compounds displaying high anti-Mycobacterium smegmatis activity. This suggests their potential use as antimicrobial agents, possibly contributing to the development of new treatments for infections caused by this bacterium (Yolal et al., 2012).
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2FN4S/c18-13-6-5-12(9-14(13)19)21-17(25)22-16-7-8-24(23-16)10-11-3-1-2-4-15(11)20/h1-9H,10H2,(H2,21,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVVRDIEARHFHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)NC(=S)NC3=CC(=C(C=C3)Cl)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2FN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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